10H-Phenothiazine-10-carboxamide, 2-chloro-10-(2-(methylthio)ethyl)-
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Overview
Description
10H-Phenothiazine-10-carboxamide, 2-chloro-10-(2-(methylthio)ethyl)- is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in medicinal chemistry, due to their unique structural properties. This compound, with its specific substitutions, exhibits distinct chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, 2-chloro-10-(2-(methylthio)ethyl)- typically involves multi-step organic reactionsThe methylthioethyl group is then added through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity. Techniques such as recrystallization and chromatography are used for purification .
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine-10-carboxamide, 2-chloro-10-(2-(methylthio)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions are common, particularly at the chloro and methylthioethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
10H-Phenothiazine-10-carboxamide, 2-chloro-10-(2-(methylthio)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine-10-carboxamide, 2-chloro-10-(2-(methylthio)ethyl)- involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It also interacts with cellular enzymes, inhibiting their activity and leading to cell death. These interactions are mediated through the compound’s unique structural features, which allow it to bind to specific sites on the target molecules .
Comparison with Similar Compounds
Similar Compounds
10H-Phenothiazine-10-carboxamide: Lacks the chloro and methylthioethyl substitutions, resulting in different chemical and biological properties.
2-chloro-10H-phenothiazine: Similar structure but without the carboxamide and methylthioethyl groups.
10H-Phenothiazine-10-carboxylic acid, 2-chloro-, ethyl ester: An ester derivative with different reactivity and applications.
Uniqueness
The unique combination of the chloro, carboxamide, and methylthioethyl groups in 10H-Phenothiazine-10-carboxamide, 2-chloro-10-(2-(methylthio)ethyl)- imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
53056-61-4 |
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Molecular Formula |
C16H15ClN2OS2 |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
2-chloro-N-(2-methylsulfanylethyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C16H15ClN2OS2/c1-21-9-8-18-16(20)19-12-4-2-3-5-14(12)22-15-7-6-11(17)10-13(15)19/h2-7,10H,8-9H2,1H3,(H,18,20) |
InChI Key |
ZLLKSSBKVMVDAK-UHFFFAOYSA-N |
Canonical SMILES |
CSCCNC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
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